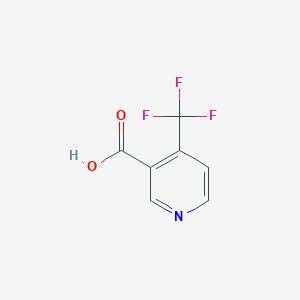

4-(Trifluoromethyl)nicotinic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRJHNFECNKDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380557 | |

| Record name | 4-Trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-66-2 | |

| Record name | 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158063662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F679X18B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(Trifluoromethyl)nicotinic acid, a key chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical identity, physicochemical properties, and comprehensive experimental protocols for its synthesis. Furthermore, it visually elucidates the synthetic pathways through detailed diagrams. As a crucial building block in the synthesis of the insecticide flonicamid (B1672840) and a metabolite thereof, this guide serves as an essential resource for professionals engaged in chemical synthesis, drug discovery, and agrochemical development.

Introduction

This compound, with the CAS number 158063-66-2 , is a pyridine (B92270) carboxylic acid derivative.[1][2][3] Its chemical structure is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. The presence of the trifluoromethyl group imparts unique electronic properties and increased lipophilicity, making it a valuable synthon in the development of bioactive molecules.

This compound is primarily recognized as a vital intermediate in the industrial synthesis of the insecticide flonicamid.[4] It is also a metabolite of flonicamid and is used in the synthesis of various fungicides.[1][4] Its utility extends to the pharmaceutical sector, where it serves as a precursor for compounds with potential therapeutic activities, such as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 158063-66-2 | [1][2][3] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][3][6] |

| Molecular Weight | 191.11 g/mol | [1][3] |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | [6] |

| Synonyms | 4-(Trifluoromethyl)pyridine-3-carboxylic acid, 3-Carboxy-4-(trifluoromethyl)pyridine | [2][7] |

| Appearance | Solid | [1][6] |

| Melting Point | 142-148 °C | [6][7][8] |

| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [8] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [8] |

| Solubility | DMF: 50 mg/ml, Ethanol: 25 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 2 mg/ml | [1] |

| InChI Key | LMRJHNFECNKDKH-UHFFFAOYSA-N | [1][3][6] |

| Canonical SMILES | O=C(O)C1=CN=CC=C1C(F)(F)F | [1][6] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established. The following sections provide detailed experimental protocols for two common methods.

Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide

This route involves a multi-step process starting with readily available materials to yield the target compound.[4]

Experimental Protocol:

-

Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1):

-

In a 250 mL four-necked round-bottomed flask equipped with an electric stirrer, combine 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.[4]

-

Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.[4]

-

After 6 hours of reaction, add 6.4 g of a catalyst dropwise and continue the reaction.[4]

-

-

Chlorination, Hydrogenation, and Hydrolysis:

-

The intermediate, 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, is then subjected to chlorination, followed by hydrogenation reduction, and finally hydrolysis to yield this compound.[4]

-

Optimization of these reaction conditions has been reported to achieve a total yield of 38.6% based on the starting ethyl trifluoroacetoacetate.[4]

-

Synthesis from 4-(Trifluoromethyl)nicotinamide

This method involves the hydrolysis of the corresponding amide.[8]

Experimental Protocol:

-

Reaction Setup:

-

In a 250 mL flask, add 9.5 g of 4-(trifluoromethyl)nicotinamide, 1.5 g of a Pd/MCM-22 catalyst, and 40 ml of a 25% aqueous sodium hydroxide (B78521) solution at room temperature.[8]

-

-

Hydrolysis:

-

Heat the reaction mixture to 100 °C and maintain this temperature for 4 hours, or until the solid has completely dissolved, forming a light yellow transparent solution.[8]

-

-

Work-up and Isolation:

Biological and Industrial Significance

The primary industrial application of this compound is as a key intermediate in the production of the insecticide flonicamid.[4] Flonicamid exhibits contact and stomach poisoning effects on insects and also possesses neurotoxic and rapid antifeedant properties.[4]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, mist, or spray.[2]

-

Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Storage: Store in a cool, dry place.

-

Fire Hazards: Thermal decomposition may generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[2]

Conclusion

This compound is a compound of significant interest due to its central role in the synthesis of valuable agrochemicals and its potential in pharmaceutical development. The synthetic routes outlined in this guide provide robust methods for its preparation, enabling further research and application. A thorough understanding of its chemical properties and safe handling procedures is crucial for its effective and responsible use in research and industrial settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 158063-66-2 [m.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 158063-66-2 [chemicalbook.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine (B92270) carboxylic acid derivative, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its application in the synthesis of the insecticide flonicamid (B1672840).

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in chemical synthesis. A summary of its key properties is presented below.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that some values, particularly for boiling point, density, and pKa, are predicted based on computational models, while melting points can vary slightly between different sources due to experimental conditions and sample purity.

| Property | Value | References |

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| Appearance | White to light yellow or orange crystalline powder or solid. | [2] |

| Melting Point | 146-148 °C | [1] |

| 137.0-143.0 °C | [2] | |

| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [1] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.50 ± 0.36 | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. | [1] |

General Characteristics

This compound is a solid at room temperature.[1] Its structure, featuring both a carboxylic acid group and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a valuable building block in organic synthesis.[3] The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, which is a desirable characteristic in the development of bioactive molecules.[4][5]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent conversion to flonicamid, as well as a general protocol for its analysis.

Synthesis of this compound from 4-(Trifluoromethyl)nicotinamide (B149125)

This protocol describes the hydrolysis of 4-(trifluoromethyl)nicotinamide to yield this compound.

Materials:

-

4-(Trifluoromethyl)nicotinamide

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

250 mL reaction flask

-

Heating and stirring apparatus

-

pH meter or pH paper

-

Filtration apparatus

Procedure:

-

To a 250 mL reaction flask, add 9.5 g of 4-(trifluoromethyl)nicotinamide and 40 mL of a 25% aqueous sodium hydroxide solution.[1]

-

Heat the reaction mixture to 100 °C with continuous stirring.[1]

-

Maintain the temperature and stirring until all the solid has dissolved, resulting in a light yellow, transparent solution.[1]

-

Cool the reaction mixture to room temperature.[1]

-

Adjust the pH of the solution to 2 with concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.[1]

-

Collect the white solid precipitate by filtration.

-

Wash the solid with water and dry to obtain this compound.[1]

Synthesis of Flonicamid from this compound

This protocol outlines the conversion of this compound to the insecticide flonicamid.

Materials:

-

This compound

-

Acyl chlorination reagent (e.g., thionyl chloride)

-

Aminoacetonitrile (B1212223) hydrochloride

-

Organic solvent

-

Catalyst

-

Acid-binding agent (e.g., a base)

-

Water

-

Reaction vessel with heating and stirring capabilities

-

Separation and purification equipment

Procedure:

-

Acyl Chlorination: In a reaction vessel, mix this compound with an acyl chlorination reagent and a catalyst in an organic solvent. Heat the mixture to 40-110 °C and allow it to react for 4-5 hours to produce 4-trifluoromethyl nicotinoyl chloride.[6]

-

Aqueous Solution Preparation: In a separate vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent at a temperature between 0-100 °C.[6]

-

Amidation: Add the 4-trifluoromethyl nicotinoyl chloride solution from step 1 to the aqueous solution from step 2. Let the reaction proceed for 2-3 hours.[6]

-

Isolation and Purification: Separate and purify the resulting product to obtain flonicamid.[6]

Analytical Workflow for this compound and its Metabolites

This section describes a general workflow for the extraction and analysis of this compound (TFNA) and other flonicamid metabolites from a sample matrix, such as agricultural products, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

-

Sample homogenate

-

Acetonitrile (B52724) with 1% formic acid

-

Magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Centrifuge

-

Mechanical shaker

-

LC-MS/MS system

Procedure:

-

Extraction: Weigh 10 g of the homogenized sample and add 10 mL of acetonitrile containing 1% formic acid. Shake the mixture for 15 minutes using a mechanical shaker.[7]

-

Salting Out: Add a mixture of 4 g MgSO₄ and 1 g NaCl, shake for 1 minute, and then centrifuge.[7]

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

- 1. This compound CAS#: 158063-66-2 [m.chemicalbook.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)nicotinic acid, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and biological significance.

Chemical Structure and Physicochemical Properties

This compound, also known as 4-(Trifluoromethyl)pyridine-3-carboxylic acid, is a pyridine (B92270) derivative characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position of the pyridine ring.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's electronic distribution, reactivity, and biological properties, such as enhanced lipophilicity and metabolic stability, which are highly desirable in drug design.[1][2][3]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 158063-66-2 | [4][5][6][7] |

| Molecular Formula | C₇H₄F₃NO₂ | [4][5][6][7][8] |

| Molecular Weight | 191.11 g/mol | [4][5][6][7] |

| Appearance | White to light yellow or orange solid (crystals or powder) | [1][9] |

| Melting Point | 137-148 °C | [3][4][5][6][9] |

| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [1][4][5] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [1][4] |

| Solubility | Slightly soluble in DMSO and Methanol; Sparingly soluble in water. Soluble in DMF (50 mg/ml), Ethanol (B145695) (25 mg/ml), and PBS (pH 7.2, 2 mg/ml). | [1][4][7] |

| pKa (Predicted) | 2.50 ± 0.36 | [1] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed, offering various options depending on the available starting materials and desired scale of production. Below are detailed protocols for some of the common methods.

Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide

This route involves a multi-step process including cyclization, chlorination, hydrogenation, and hydrolysis to yield the final product. The overall yield can reach up to 38.6%.[10]

Synthesis Workflow

Caption: Synthesis from ethyl trifluoroacetoacetate and cyanoacetamide.

Experimental Protocol:

Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1) [10]

-

In a 250 mL four-necked round-bottom flask equipped with an electric stirrer, combine 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.

-

Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.

-

After 6 hours of reaction, add 6.4 g of a catalyst dropwise and continue the reaction.

Step 2: Synthesis of Intermediate 2 [10]

-

Dissolve 18.7 g (0.10 mol) of Intermediate 1 in 56 mL of dichloroethane.

-

Add 35.0 g (0.23 mol) of phosphorus oxychloride.

-

At a low temperature (<10°C), add 9.5 g (0.13 mol) of N,N-dimethylformamide dropwise.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction to 70°C and carefully pour it into an ice-water mixture.

-

Stir for 30 minutes, then separate the layers.

-

Extract the aqueous layer with dichloroethane (2 x 50 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain a brown solid (Intermediate 2).

Step 3: Synthesis of Intermediate 3 [10]

-

In a 100 mL flask, mix 33.0 g (0.14 mol) of Intermediate 2 and 2.1 g (0.02 mol) of sodium bromide.

-

At 30°C, slowly add 40.6 g (0.33 mol) of 80% sulfuric acid dropwise over 1 hour.

-

Heat the mixture to 95°C and monitor the reaction by TLC.

-

After 12 hours, cool to room temperature, pour into 100 g of ice water, and collect the white solid (Intermediate 3) by suction filtration.

Step 4: Synthesis of Intermediate 4 [10]

-

In an autoclave, place 25.9 g (0.10 mol) of Intermediate 3, 200 mL of anhydrous methanol, 23.3 g (0.24 mol) of anhydrous sodium carbonate, and 5 g of 5% Pd/C.

-

Replace the atmosphere with N₂ twice, then fill with hydrogen to a pressure of 4 MPa.

-

Heat to 80°C and stir for 12 hours.

-

After the reaction is complete (monitored by TLC), cool to room temperature, filter, and evaporate the solvent to obtain Intermediate 4.

Step 5: Synthesis of this compound [10]

-

In a 100 mL flask, combine 10.0 g (0.05 mol) of Intermediate 4 and 21.32 g (0.16 mol) of a 30% sodium hydroxide (B78521) solution.

-

Heat to 100°C. The solid will dissolve, forming a light yellow, clear solution.

-

After 4 hours (monitored by TLC), stop heating and cool to 30°C.

-

Adjust the pH to 3 with concentrated hydrochloric acid.

-

Cool, filter, wash with a small amount of water, and dry to obtain the final product.

Synthesis from 3-Cyanopyridine (B1664610)

This method involves the reaction of 3-cyanopyridine with butyllithium (B86547) and subsequent reaction with bromotrifluoromethane (B1217167), followed by hydrolysis.[11]

Experimental Protocol: [11]

Step 1: Preparation of a Lithiated Intermediate

-

In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0mol), tetramethylethylenediamine (174g, 1.5mol), and 600ml of tetrahydrofuran.

-

Cool the mixture to -40°C.

-

While maintaining the temperature at -40°C, add 2M butyllithium (600ml, 1.2mol) and allow the reaction to proceed for 1.5 hours.

Step 2: Synthesis of 4-Trifluoromethyl-3-cyanopyridine

-

Cool the solution from Step 1 to -40°C.

-

Introduce bromotrifluoromethane (200g, 1.3mol) into the solution and react at -40°C for 2 hours.

-

Raise the temperature to 0°C and continue the reaction for 4 hours.

-

Quench the reaction with a saturated ammonium (B1175870) chloride solution.

-

Extract with 1000ml of petroleum ether, dry over anhydrous magnesium sulfate, and distill to obtain 4-trifluoromethyl-3-cyanopyridine.

Step 3: Hydrolysis to this compound

-

Add 100g of 4-trifluoromethyl-3-cyanopyridine, 300ml of water, and 75g of sodium hydroxide to a reaction vessel.

-

Heat the mixture to facilitate hydrolysis.

-

After the reaction is complete, adjust the pH to be acidic to precipitate the product.

-

Filter and dry the solid to obtain this compound.

Synthesis from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate

This approach involves catalytic hydrogenation followed by hydrolysis.[4][5][12]

Experimental Protocol: [4][5][12]

-

In a 100 mL three-necked flask, add 5g (0.0192 mol) of Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, 0.3g of 10% Pd/C (with 63.45% water content), 5.25g (0.0389 mol) of CH₃COONa·3H₂O, and 20 mL of ethanol.

-

Stir the mixture to dissolve the components.

-

Replace the air with nitrogen three times, followed by hydrogen twice.

-

Stir the reaction at room temperature for 8 hours under a hydrogen atmosphere until hydrogen absorption ceases.

-

Recover the palladium on carbon by suction filtration and wash the filter cake with ethanol three times.

-

Combine the filtrates and remove the solvent by rotary evaporation.

-

To the resulting solid, add 20 mL of water and shake to dissolve.

-

Adjust the pH to 2-3 with hydrochloric acid.

-

Extract with ethyl acetate (B1210297) three times.

-

Combine the organic phases, wash three times with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain a pale yellow solid with a yield of 90.4%.

Applications in Drug Development and Agrochemicals

This compound is a versatile building block in organic synthesis.[13] Its primary application is as a crucial intermediate in the production of the insecticide flonicamid.[3][4][5][10] Flonicamid is a neonicotinoid insecticide with contact and stomach poisoning effects, as well as neurotoxic and rapid antifeedant properties.[10]

In the pharmaceutical industry, this compound is valuable for synthesizing drug candidates.[2] The trifluoromethyl group enhances lipophilicity and metabolic stability, improving the pharmacokinetic profiles and therapeutic efficacy of molecules.[2] It has been used to prepare pyridine carboxamides that act as palm site inhibitors of the HCV NS5B polymerase and to synthesize pyrazolylcarboxanilides, which are inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1][4][5]

Mechanism of Action and Signaling Pathways

While the direct mechanism of action of this compound itself is not extensively documented, its derivatives have shown specific biological activities. For instance, pyrazolylcarboxanilides synthesized from this acid act as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[1] CRAC channels are vital for calcium signaling in various cells, including immune cells, and their dysregulation is linked to inflammatory and allergic disorders.[1]

The parent compound, nicotinic acid (niacin), is known to exert its pharmacological effects, particularly on lipid metabolism, through the G protein-coupled receptor GPR109A.[14] This leads to a reduction in triglycerides and LDL cholesterol and an increase in HDL cholesterol.[14][15][16] While this pathway is well-established for nicotinic acid, the primary utility of its trifluoromethyl derivative lies in its role as a synthetic intermediate for compounds with distinct mechanisms of action.

CRAC Channel Inhibition Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 158063-66-2 [chemicalbook.com]

- 5. This compound CAS#: 158063-66-2 [m.chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 16. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethyl)nicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Trifluoromethyl)nicotinic acid (4-TFNA), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and biological application. This document consolidates available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a theoretical framework for predicting solubility in various solvent systems.

Introduction to this compound

This compound, with the chemical formula C₇H₄F₃NO₂, is a derivative of nicotinic acid featuring a trifluoromethyl group at the 4-position of the pyridine (B92270) ring. This electron-withdrawing group significantly influences the physicochemical properties of the molecule, including its acidity, lipophilicity, and, consequently, its solubility. The compound typically appears as a white to off-white crystalline solid.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive solubility data across a wide range of organic solvents is not extensively published in the literature. The data presented here is compiled from available technical data sheets.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 50 | Not Specified | - |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 10 | Not Specified | Qualitative sources describe it as slightly soluble.[2][3] |

| Ethanol | C₂H₆O | 25 | Not Specified | - |

| Phosphate-Buffered Saline (PBS) | - | 2 | Not Specified | pH 7.2 |

| Methanol | CH₄O | Slightly Soluble | Not Specified | Qualitative data indicates slight solubility.[2][3] |

Data sourced from publicly available information.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:

-

Polarity: The presence of the carboxylic acid and the pyridine nitrogen atom imparts significant polarity to the molecule, favoring solubility in polar solvents.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like alcohols.

-

Trifluoromethyl Group: The CF₃ group is highly lipophilic and electron-withdrawing. While it can decrease solubility in polar solvents compared to nicotinic acid, it may enhance solubility in less polar organic solvents.

-

Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice structure will impact its solubility.

Based on these factors, a qualitative prediction of solubility in other common organic solvents can be made:

-

High Expected Solubility: In polar aprotic solvents like N,N-dimethylacetamide (DMAc) and polar protic solvents such as other short-chain alcohols (e.g., propanol, butanol), due to favorable dipole-dipole interactions and hydrogen bonding.

-

Moderate Expected Solubility: In moderately polar solvents like acetone, ethyl acetate, and acetonitrile.

-

Low Expected Solubility: In nonpolar solvents such as toluene, hexane, and diethyl ether, due to the significant mismatch in polarity.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the literature, a standard and reliable method is the isothermal shake-flask method . This method is widely accepted for determining the thermodynamic solubility of a compound.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility determination and the interplay of factors influencing solubility.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Caption: Key molecular and solvent properties influencing the solubility of 4-TFNA.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While comprehensive quantitative data is limited, existing information indicates good solubility in polar aprotic and protic organic solvents. The provided experimental protocol based on the isothermal shake-flask method offers a reliable approach for generating further solubility data. A thorough understanding of the interplay between the molecular properties of 4-TFNA and various solvents will enable researchers to optimize processes such as reaction conditions, purification, and formulation design.

References

- 1. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 4-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)nicotinic acid is a fluorinated pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds. A fundamental physicochemical property for the identification, purity assessment, and formulation development of this compound is its melting point. This technical guide provides a comprehensive overview of the reported melting point of this compound, a detailed experimental protocol for its determination, and a workflow for the analytical process.

Data Presentation: Reported Melting Point

The melting point of this compound has been reported by various commercial suppliers. The observed range can vary based on the purity of the substance and the analytical method employed. A summary of these reported values is presented in Table 1.

| Supplier/Source | Reported Melting Point (°C) | Purity |

| ChemicalBook | 146 - 148[1][2] | - |

| Thermo Scientific Chemicals | 137.0 - 143.0[3][4] | 98% |

| Chembeez (Thermo Scientific) | 136.0 - 141.0[5] | 97% |

| Tokyo Chemical Industry | 146.0 - 150.0[6] | >98.0% |

| Synquest Labs | 146 - 149[7] | - |

| Conchain Biotech | 146 - 148[8] | - |

Table 1: Summary of reported melting points for this compound.

Experimental Protocol: Capillary Melting Point Determination

The following is a standard operating procedure for the determination of the melting point of a crystalline solid such as this compound using a capillary melting point apparatus.

1. Objective:

To accurately determine the melting point range of a solid organic compound.

2. Materials and Apparatus:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Watch glass

3. Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[4] If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Place a small amount of the crystalline sample on a clean, dry watch glass.

-

Use a mortar and pestle to gently grind the crystals into a fine powder.[9] This ensures uniform packing and heat transfer within the capillary tube.

4. Loading the Capillary Tube:

-

Take a capillary tube and press the open end into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.

-

Invert the capillary tube so the sealed end is pointing downwards. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.[4]

-

Alternatively, the capillary tube can be dropped through a longer glass tube to facilitate packing.

-

Continue this process until the packed sample has a height of 2-3 mm.[3][10] A sample height greater than this can lead to a broader melting range.

5. Melting Point Measurement:

-

Rapid Pre-Melt (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20 °C per minute).[9] This will provide an estimated melting temperature. Allow the apparatus to cool before proceeding.

-

Accurate Determination:

-

Set the starting temperature of the melting point apparatus to at least 15-20 °C below the expected melting point.[4][11]

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

Set the heating rate to 1-2 °C per minute.[3] A slow heating rate is crucial for an accurate measurement as it allows for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe the sample and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).[3]

-

-

The melting point is reported as a range from the onset of melting to the clear point.

-

For accuracy, perform the determination in triplicate and report the average range. Use a fresh capillary tube for each measurement.[11]

6. Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

Handle the hot apparatus with care to avoid burns.

-

Dispose of used capillary tubes in a designated glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination procedure.

References

- 1. pharmabeginers.com [pharmabeginers.com]

- 2. SOP for Operation of Melting Point Apparatus – SOP Guide for Pharma [pharmasop.in]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. pharmajia.com [pharmajia.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. edisco.it [edisco.it]

- 11. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Physicochemical Properties and Boiling Point Determination of 4-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)nicotinic acid, with a specific focus on its boiling point. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties of this compound

This compound, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structural features, particularly the trifluoromethyl group, impart unique electronic properties that can influence its biological activity and physicochemical characteristics.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is presented in the table below. It is critical to note that the boiling point is a predicted value, as experimental determination is challenging due to the compound's high melting point and potential for decomposition at elevated temperatures.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |

| Molecular Weight | 191.11 g/mol | [1][2] |

| CAS Number | 158063-66-2 | [1][2] |

| Melting Point | 146-148 °C | [1][2][3][4] |

| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [3][4] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [3][5] |

| pKa (Predicted) | 2.50 ± 0.36 | [4] |

| Appearance | White to light brown solid | [1][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Experimental Protocol for Boiling Point Determination

Given the high melting point of this compound, determining its boiling point at atmospheric pressure is impractical as the compound may decompose before boiling. Therefore, the recommended approach is to determine the boiling point under reduced pressure (vacuum distillation) or to use a micro-scale method suitable for high-melting solids. The Siwoloboff method is a well-established micro-scale technique for this purpose.[3][4]

Principle of the Siwoloboff Method

The Siwoloboff method determines the boiling point by observing the temperature at which the vapor pressure of a heated liquid sample equals the surrounding atmospheric pressure.[7] A small sample is heated in a tube containing an inverted capillary. As the sample boils, vapor fills the capillary. Upon cooling, the liquid is drawn back into the capillary at the precise temperature where the external and internal pressures equalize, which corresponds to the boiling point.[7]

Apparatus and Reagents

-

Thiele tube or other suitable heating bath (e.g., oil bath with a stirrer or a melting point apparatus)[7]

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Detailed Experimental Procedure

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube. To achieve this, the solid compound must first be carefully melted in the tube.

-

Capillary Insertion: Insert a capillary tube, with its sealed end pointing upwards, into the test tube containing the molten sample.[7]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath. The heating liquid should cover the sample but remain below the top of the test tube.[7]

-

Initial Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary will expand and be expelled, seen as a slow stream of bubbles.[7]

-

Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the sample is boiling and its vapor has displaced all the air within the capillary.[4]

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[3][7] Record this temperature.

-

Repeat for Accuracy: For reliable results, repeat the determination at least twice and calculate the average boiling point.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a high-melting solid using the Siwoloboff method.

Caption: Workflow for Boiling Point Determination by the Siwoloboff Method.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 4. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 5. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid: Focus on Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Trifluoromethyl)nicotinic acid, with a specific focus on its density. It includes detailed experimental protocols for density determination and contextualizes the compound's relevance through its role in metabolic pathways.

Physicochemical Properties

This compound, also known as 4-(trifluoromethyl)pyridine-3-carboxylic acid, is a solid organic compound.[1] It serves as a key metabolite of the insecticide Flonicamid (B1672840) and is also utilized as a synthetic intermediate in the development of fungicides.[2] Its properties are summarized below.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Physical State | Solid | [2][3][4] |

| Predicted Density | 1.484 ± 0.06 g/cm³ | [3][5] |

| Melting Point | 146-148 °C | [3][5] |

| Boiling Point (Predicted) | 290.4 ± 40.0 °C | [3][5] |

| Molecular Formula | C₇H₄F₃NO₂ | [2][3][6] |

| Molecular Weight | 191.11 g/mol | [6] |

| CAS Number | 158063-66-2 | [1][2][3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Experimental Protocol: Density Determination of a Solid Compound via Gas Pycnometry

Gas pycnometry is a standard and highly accurate method for determining the skeletal density of a solid powder like this compound.[7] The technique measures the volume of the solid by quantifying the amount of displaced gas (typically helium) within a calibrated chamber.[7][8]

Objective: To determine the skeletal density of a solid sample of this compound.

Materials and Equipment:

-

Gas Pycnometer (e.g., Micromeritics Accupyc II 1340 or similar)

-

Analytical Balance (precision to at least 0.0001 g)

-

Spatula

-

Sample cup of known volume

-

Supply of high-purity helium gas

-

This compound sample (powder form)

Methodology:

-

Instrument Calibration:

-

Ensure the gas pycnometer has been recently calibrated according to the manufacturer's specifications using a standard calibration sphere of known volume.

-

Set the instrument temperature, which should remain stable (±2°C) throughout the measurement, typically between 15°C and 30°C.[8]

-

-

Sample Preparation:

-

Accurately weigh the empty, clean, and dry sample cup on the analytical balance. Record this mass.

-

Carefully add the this compound sample to the cup. For reliable results, the cup should be at least two-thirds full.[9]

-

Weigh the sample cup containing the powder and record the total mass.

-

Calculate the mass of the sample by subtracting the mass of the empty cup.

-

-

Measurement Procedure:

-

Place the sample cup securely into the sample chamber of the gas pycnometer.

-

Seal the chamber according to the instrument's operating procedure.

-

Initiate the analysis sequence. The instrument will automatically perform the following steps:

-

The sample chamber is pressurized with helium to a target pressure.

-

The gas is then expanded into a second, empty reference chamber of a known volume.

-

The pressure drop is precisely measured.

-

-

Using Boyle's Law, the instrument's software calculates the volume of the solid sample based on the measured pressure change and the known volumes of the chambers.[9]

-

The instrument typically performs multiple runs (e.g., 5-10 cycles) until the measured volume readings are consistent and within a predefined tolerance.

-

-

Data Analysis and Calculation:

-

The density (ρ) is automatically calculated by the instrument's software using the formula: ρ = m / V Where:

-

m is the mass of the this compound sample.

-

V is the average volume determined by the pycnometer.

-

-

The final result is reported as the skeletal density in g/cm³.

-

Metabolic Pathway of Flonicamid

This compound (TFNA) is a primary metabolite of Flonicamid, a systemic insecticide.[2] Understanding this metabolic pathway is crucial for toxicological studies and regulatory assessments in drug and pesticide development. The degradation of Flonicamid involves the hydrolysis of its cyano and amide functional groups.[4]

Caption: Metabolic degradation pathway of Flonicamid to its key metabolites.

Synthesis Workflow Overview

The synthesis of this compound is a critical process for its use as an intermediate in agrochemicals and pharmaceuticals. Multiple synthetic routes have been developed, often involving multi-step reactions. A common approach starts from ethyl trifluoroacetoacetate and cyanoacetamide.

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. apps.who.int [apps.who.int]

- 2. The metabolic pathway of flonicamid in oranges using an orthogonal approach based on high-resolution mass spectrometry and nuclear magnetic resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties | MDPI [mdpi.com]

- 7. measurlabs.com [measurlabs.com]

- 8. drugfuture.com [drugfuture.com]

- 9. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

Spectroscopic Analysis of 4-(Trifluoromethyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for obtaining such data, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data

While specific, experimentally-derived high-resolution spectroscopic data for this compound is not extensively available in the public domain, the following tables summarize the expected and reported data based on supplier information and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR (Proton NMR)

A certificate of analysis for this compound indicates that the ¹H NMR spectrum is "Consistent with structure".[1] The expected spectrum would show signals for the three aromatic protons on the pyridine (B92270) ring and a signal for the carboxylic acid proton.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.2 | s | - |

| H-5 | 7.6 - 7.8 | d | ~5 |

| H-6 | 8.7 - 8.9 | d | ~5 |

| -COOH | 10.0 - 13.0 | br s | - |

Note: Predicted values are based on typical chemical shifts for protons on a pyridine ring substituted with a carboxylic acid and a trifluoromethyl group. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 145 - 150 (q, JC-F ≈ 30-35 Hz) |

| C-5 | 120 - 125 |

| C-6 | 155 - 160 |

| -COOH | 165 - 170 |

| -CF₃ | 120 - 125 (q, JC-F ≈ 270-280 Hz) |

Note: Predicted values are based on analogous pyridine and benzoic acid derivatives. The signals for C-4 and the -CF₃ carbon will appear as quartets due to coupling with the fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Expected Chemical Shift (δ, ppm) | Reference |

| -CF₃ | -60 to -65 | CFCl₃ |

Note: The chemical shift of the -CF₃ group can be influenced by the solvent.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C and C=N stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1350 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₄F₃NO₂, with a molecular weight of 191.11 g/mol .[2]

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular ion) |

| 174 | [M - OH]⁺ |

| 146 | [M - COOH]⁺ |

| 122 | [M - CF₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The data should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with a spectral width appropriate for fluorine-containing compounds (e.g., +50 to -250 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C in organic solvents).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe (DIP) or dissolution in a suitable solvent for techniques like electrospray ionization (ESI) can be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for obtaining and analyzing spectroscopic data.

References

The Emergence of a Key Building Block: A Technical Guide to 4-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine (B92270) carboxylic acid derivative, has emerged as a pivotal intermediate in the synthesis of a range of significant agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Quantitative data from various synthetic routes are tabulated for comparative analysis. Furthermore, this guide elucidates the mechanisms of action and signaling pathways of key biologically active molecules derived from this versatile precursor, supported by detailed diagrams to facilitate a deeper understanding for research and development professionals.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of modern agrochemicals. While the first synthesis of a trifluoromethyl-substituted aromatic compound dates back to 1898, and the introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947, the specific development of this compound gained prominence later.[1]

Its significance surged with the discovery of the insecticide flonicamid (B1672840) by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1992.[2] Flonicamid, a selective aphicide, was identified during research into trifluoromethylpyridine derivatives for their insecticidal properties.[2] this compound was established as a crucial intermediate in the industrial synthesis of flonicamid.[3][4] Beyond its role in agrochemicals, this acid has become a valuable building block in medicinal chemistry for creating novel therapeutic agents.[4][5] It is also recognized as a metabolite of flonicamid.[6]

Physicochemical Properties

The presence of both a carboxylic acid group and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique physicochemical properties to the molecule, influencing its reactivity and the biological activity of its derivatives.[5]

| Property | Value | Reference(s) |

| CAS Number | 158063-66-2 | [4][5][6][7][8] |

| Molecular Formula | C₇H₄F₃NO₂ | [6] |

| Molecular Weight | 191.11 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 146-148 °C | [3] |

| Purity | >98.0% | [7] |

| Solubility | Soluble in polar solvents like DMSO and ethanol (B145695) | [5][6] |

Synthetic Protocols

Several synthetic routes for this compound have been developed, with varying starting materials, yields, and scalability. Below are detailed experimental protocols for prominent methods.

Synthesis from Ethyl Trifluoroacetoacetate and Cyanoacetamide

This route involves a multi-step process including cyclization, chlorination, hydrogenation, and hydrolysis.

Experimental Protocol:

-

Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Intermediate 1):

-

In a 250 mL four-necked round-bottomed flask equipped with an electric stirrer, combine 20.0 g (0.11 mol) of ethyl trifluoroacetoacetate, 20 mL of ethanol, and 9.1 g (0.11 mol) of cyanoacetamide.

-

Heat the mixture to reflux. The solids will gradually dissolve, forming a yellow, clear solution.

-

After 6 hours of reaction, add a solution of 6.4 g (0.11 mol) of potassium hydroxide (B78521) in 20 mL of ethanol dropwise. A white solid will precipitate.

-

Continue to reflux for an additional 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, distill the solvent under normal pressure, cool the residue, filter, and dry to obtain the intermediate.

-

Yield: 87%[3]

-

-

Subsequent Steps:

-

The dihydroxy intermediate undergoes chlorination, followed by catalytic hydrogenation to remove the chloro groups and reduce the nitrile to an amide, and finally, hydrolysis of the amide to the carboxylic acid. The total yield for the entire sequence is reported to be 38.6%.[3] A variation of this process involves hydrolysis of the nitrile before hydrogenation.[9]

-

Logical Workflow for Synthesis from Ethyl Trifluoroacetoacetate:

Caption: Synthesis workflow from ethyl trifluoroacetoacetate.

Synthesis from 3-Cyanopyridine (B1664610)

This method involves the direct trifluoromethylation of a pyridine derivative.

Experimental Protocol:

-

Preparation of the Reaction Mixture:

-

In a three-necked flask under an argon atmosphere, add 3-cyanopyridine (104g, 1.0 mol), tetramethylethylenediamine (174g, 1.5 mol), and 600 mL of tetrahydrofuran.

-

Cool the mixture to -40 °C.

-

While maintaining the temperature at -40 °C, add 2M butyllithium (B86547) (600ml, 1.2 mol) and allow the reaction to proceed for 1.5 hours.[10]

-

-

Trifluoromethylation and Hydrolysis:

-

Cool the solution to -40 °C and introduce bromotrifluoromethane (B1217167) (200g, 1.3 mol).

-

Maintain the reaction at -40 °C for 2 hours, then warm to 0 °C for 4 hours.

-

Quench the reaction with a saturated ammonium (B1175870) chloride solution and extract with petroleum ether.

-

After drying and distillation, hydrolyze the resulting 4-trifluoromethyl-3-cyanopyridine with sodium hydroxide in water.

-

Acidification of the reaction mixture yields this compound.

-

Total Yield: 70%, Purity: 98%[10]

-

Synthesis from Trifluoroacetyl Chloride and Vinyl Ethyl Ether

This route proceeds through acylation, cyclization, and hydrolysis steps.

Experimental Protocol:

-

Acylation:

-

In a 1000 mL closed four-mouth reaction flask, combine 72.1 g of vinyl ethyl ether, 87.0 g of pyridine, and 500 mL of toluene.

-

Stir the mixture and maintain the temperature at 10-15 °C while slowly adding 145.8 g of trifluoroacetyl chloride over 1 hour.

-

Continue stirring for 3 hours after the addition is complete.

-

Quench the reaction with ice water, wash the organic phase, and remove the solvent under reduced pressure to obtain 4-ethoxy-1,1,1-trifluoro-3-en-2-one.

-

Yield: 68.5%[11]

-

-

Cyclization and Hydrolysis:

-

The acylated intermediate is then reacted with 3-aminoacrylonitrile in the presence of a base (e.g., sodium ethoxide) to form the pyridine ring.

-

The resulting 4-trifluoromethyl nicotinonitrile is hydrolyzed using a strong base like sodium hydroxide at elevated temperatures (e.g., 100 °C).

-

Acidification precipitates the final product, this compound.

-

Yield for hydrolysis step: up to 98.3%[12]

-

Quantitative Data Summary for Synthesis:

| Starting Materials | Key Steps | Reported Yield | Reported Purity | Reference(s) |

| Ethyl Trifluoroacetoacetate, Cyanoacetamide | Cyclization, Chlorination, Hydrogenation, Hydrolysis | 38.6% (total) | Not specified | [3] |

| 3-Cyanopyridine | Lithiation, Trifluoromethylation, Hydrolysis | 70% (total) | 98% | [10] |

| Trifluoroacetyl Chloride, Vinyl Ethyl Ether, 3-Aminoacrylonitrile | Acylation, Cyclization, Hydrolysis | 68.5% (acylation), 98.3% (hydrolysis) | Not specified | [11][12] |

| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | Catalytic Hydrogenation, Hydrolysis | 90.4% | Not specified | [13] |

Applications and Biological Relevance

This compound is a versatile intermediate for synthesizing biologically active molecules.

Agrochemicals

The primary application is in the production of the insecticide flonicamid . Flonicamid acts as a chordotonal organ modulator in insects, disrupting their sense of balance and movement, which leads to a rapid cessation of feeding.

Pharmaceuticals

This acid is a precursor for synthesizing compounds with potential therapeutic applications, including:

-

HCV NS5B Polymerase Inhibitors: The pyridine carboxamide scaffold is used to develop inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[14][15][16][17]

-

CRAC Channel Inhibitors: Pyrazolylcarboxanilides derived from this compound have been shown to be potent and selective inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels.[18] These channels are important in the activation of T-lymphocytes and are targets for treating autoimmune and inflammatory diseases.[18][19][20]

Signaling Pathways of Derived Molecules

HCV NS5B Polymerase Inhibition

HCV NS5B polymerase is an RNA-dependent RNA polymerase that synthesizes the new viral RNA genome. Inhibitors developed from this compound are typically non-nucleoside inhibitors (NNIs). They bind to allosteric sites on the enzyme, inducing a conformational change that renders it inactive and halts viral RNA replication.[15]

Caption: Inhibition of the CRAC channel signaling pathway.

Conclusion

This compound has transitioned from a niche intermediate to a cornerstone in the synthesis of high-value molecules in both the agrochemical and pharmaceutical industries. Its discovery, driven by the quest for novel insecticides, has paved the way for its application in diverse therapeutic areas. The synthetic routes to this compound are well-established, offering high yields and purity suitable for industrial production. For researchers and drug development professionals, this compound represents a privileged scaffold, and an understanding of its chemistry and the biological pathways of its derivatives is essential for the future design of innovative and effective chemical entities.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 158063-66-2 [chemicalbook.com]

- 5. CAS 158063-66-2: this compound [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound 158063-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 158063-66-2|this compound|BLD Pharm [bldpharm.com]

- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 10. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 12. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 16. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 17. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel potent and selective Ca2+ release-activated Ca2+ (CRAC) channel inhibitors. Part 3: synthesis and CRAC channel inhibitory activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]

The Trifluoromethyl Group on the Pyridine Ring: A Technical Guide to Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring is a cornerstone strategy in modern medicinal chemistry and agrochemical design. This powerful, electron-withdrawing moiety dramatically alters the electronic properties of the pyridine core, bestowing unique reactivity patterns that are pivotal for the synthesis of complex, high-value molecules. This technical guide provides an in-depth exploration of the chemical reactivity of trifluoromethyl-substituted pyridines, focusing on nucleophilic and electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data for reaction optimization, and diagrams of reaction mechanisms and workflows are provided to support researchers in this dynamic field.

Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, primarily through a strong negative inductive effect (-I).[1] Its Hammett constant (σₚ) of 0.54 signifies a much stronger electron-withdrawing capability compared to a single fluorine atom (σₚ = 0.06).[2] When appended to a pyridine ring—an already electron-deficient heterocycle—the CF₃ group profoundly influences the ring's reactivity:

-

Increased Electrophilicity: The pyridine ring becomes significantly more electron-poor, making it highly susceptible to attack by nucleophiles.

-

Decreased Nucleophilicity: The ring is deactivated towards electrophilic aromatic substitution.

-

Acidity/Basicity Modification: The pKa of the pyridine nitrogen is lowered, making it less basic. This can impact its interaction with biological targets and its behavior in catalytic processes.[1]

-

Enhanced Metabolic Stability: The C-CF₃ bond is exceptionally strong, and the group can shield adjacent positions from metabolic attack, increasing the half-life of drug candidates.[3]

This modulation of electronic properties is the primary driver for the reactivity patterns discussed below. A logical diagram illustrating these effects is presented below.

Caption: Logical flow of the electronic effects of the CF3 group.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency of trifluoromethyl-substituted pyridine rings makes them excellent substrates for nucleophilic aromatic substitution (SNAr). This is one of the most important and widely used reactions for the functionalization of this scaffold. The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. The strong electron-withdrawing CF₃ group, especially when positioned ortho or para to the leaving group, effectively stabilizes this negatively charged intermediate, thereby accelerating the reaction.[4]

Caption: Simplified mechanism of SNAr on a trifluoromethylpyridine.

Quantitative Data for SNAr Reactions

The following table summarizes representative SNAr reactions on various chloro(trifluoromethyl)pyridines, highlighting the yields and conditions for different nucleophiles.

| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-(trifluoromethyl)pyridine | Benzylamine | K₂CO₃ | DMF | 100 | 12 | 92 | [4] |

| 2-Chloro-3-(trifluoromethyl)pyridine (B31430) | Morpholine (B109124) | K₂CO₃ | DMSO | 120 | 18 | 85 | [4] |

| 4-Chloro-3-(trifluoromethyl)pyridine | Sodium Methoxide | - | Methanol | 65 | 6 | 95 | [5] |

| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Aniline | NaHCO₃ | Ethanol | 80 | 10 | 88 | [6] |

| 3-Chloro-5-fluoro-2-methoxypyridine | Piperidine | K₂CO₃ | DMF | 100 | 16 | 78 | [7] |

Detailed Experimental Protocol: Amination of 2-Chloro-3-(trifluoromethyl)pyridine

This protocol describes a typical procedure for the nucleophilic aromatic substitution of a chloro(trifluoromethyl)pyridine with an amine.

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (e.g., 1.81 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMSO (20 mL).

-

Establish an inert atmosphere by evacuating and backfilling the flask with nitrogen or argon three times.

-

Add morpholine (1.05 g, 12 mmol) to the stirred suspension via syringe.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete (indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMSO, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 4-(3-(trifluoromethyl)pyridin-2-yl)morpholine.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated trifluoromethylpyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The electron-withdrawing CF₃ group facilitates the initial oxidative addition step of the catalytic cycle, often allowing these reactions to proceed under milder conditions than their non-trifluoromethylated analogues.[8]